N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

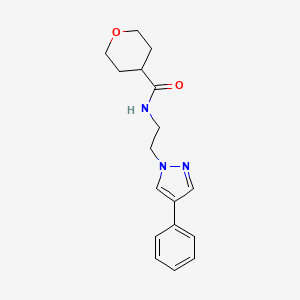

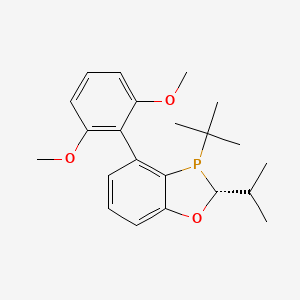

The compound “N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The molecule also contains phenyl groups (rings of six carbon atoms, typical in many organic compounds), and an acetamide group (consisting of a carbonyl group (C=O) and an amine (NH2)) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazepane ring, along with the attached phenyl and acetamide groups. The exact structure would depend on the specific locations of these groups on the thiazepane ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazepane ring, as well as the phenyl and acetamide groups. The electron-rich nitrogen and sulfur atoms in the thiazepane ring could potentially be sites of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule would all influence its properties .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized derivatives of N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide have been investigated for their antimicrobial potential . These compounds were evaluated against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results revealed that certain derivatives (such as d1, d2, and d3) exhibited promising antimicrobial activity. Thiazole-based compounds often interfere with bacterial lipid biosynthesis, making them valuable candidates in the fight against drug-resistant pathogens.

Molecular Docking Studies

Computational approaches play a crucial role in drug discovery. Molecular docking studies were conducted to understand the binding interactions between the active compounds and specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design .

Thiazole Nucleus as a Medicinal Scaffold

The thiazole nucleus, present in N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide, has a rich history of medicinal properties. It has been associated with anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Researchers have explored its diverse effects, making it an exciting scaffold for drug development .

Eutectogels-Catalyzed Reactions

Interestingly, eutectogels (ETGs) have been used as catalysts in one-pot multi-component reactions. ETG-acetamide, derived from N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide, exhibited distinct infrared peaks, confirming its successful incorporation. These findings open up new avenues for utilizing this compound in green chemistry and synthetic methodologies .

Therapeutic Potential Against Caspase-3

Specific derivatives of N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide have shown strong interactions with caspase-3, a key protein involved in apoptosis. Their binding energy suggests potential therapeutic applications against diseases related to caspase-3 dysregulation .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPHVFKWRVVCSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)

![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)

![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2526163.png)

![8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526165.png)

![Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2526166.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2526167.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid](/img/structure/B2526169.png)